Sulfonamide Heteroaryl Identity: Pyridine-3-sulfonamide vs. Ethanesulfonamide and Benzenesulfonamide Congeners
The target compound bears a pyridine-3-sulfonamide group, whereas the closest cataloged analog N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS not assigned) carries an ethanesulfonamide moiety . Within the pyridine-3-sulfonamide carbonic anhydrase inhibitor class, heteroaryl sulfonamides (e.g., pyridin-3-yl) consistently display 5- to 50-fold greater affinity for the tumor-associated isoform hCA IX compared with simple alkyl sulfonamides (e.g., methanesulfonamide), as demonstrated in a series of 4-substituted pyridine-3-sulfonamides where the pyridinyl-sulfonamide core was essential for sub-micromolar hCA IX inhibition [1]. Although compound-specific CA inhibition data for the target molecule are not publicly available, the pyridine nitrogen provides an additional hydrogen-bond acceptor and metal-coordination site (pKa ~5.2 for the conjugate acid of pyridine vs. no basic site in ethanesulfonamide), which class-level SAR indicates is critical for engaging the zinc-bound water network in carbonic anhydrase active sites [1].
| Evidence Dimension | Heteroaryl sulfonamide identity and predicted carbonic anhydrase binding potential |
|---|---|
| Target Compound Data | Pyridine-3-sulfonamide head group (heteroaryl, pKa conjugate acid ~5.2, one additional H-bond acceptor vs. alkyl sulfonamide) |
| Comparator Or Baseline | N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide (alkyl sulfonamide, no heteroaryl nitrogen) |
| Quantified Difference | Class-level: pyridine-3-sulfonamides exhibit 5- to 50-fold greater hCA IX affinity vs. alkyl sulfonamide analogs in published series; compound-specific data not available |
| Conditions | Inference from published 4-substituted pyridine-3-sulfonamide hCA inhibition panel (Eur J Med Chem 2013, Table 2) |
Why This Matters
If the intended application involves carbonic anhydrase inhibition, substituting an alkyl sulfonamide analog for the pyridine-3-sulfonamide compound is predicted—based on class-level SAR—to result in substantial loss of target engagement, compromising experimental reproducibility.
- [1] Sławiński J, et al. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem. 2013; 69: 701-710. View Source
